Cas no 2287317-58-0 (1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol)

1-(3-Methoxypropyl)-1H-1,2,3-benzotriazol-5-ol is a benzotriazole derivative with potential applications as an intermediate in organic synthesis and specialty chemical production. Its structure combines a benzotriazole core with a methoxypropyl substituent, offering enhanced solubility and reactivity in various reaction systems. The hydroxyl group at the 5-position provides a functional handle for further derivatization, making it useful in the development of pharmaceuticals, agrochemicals, or advanced materials. This compound may exhibit improved stability compared to simpler benzotriazole analogs due to the ether linkage in the side chain. Its properties suggest utility in UV stabilization, corrosion inhibition, or as a ligand in coordination chemistry, though specific performance depends on formulation and application conditions.
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol structure
2287317-58-0 structure
Product name:1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
CAS No:2287317-58-0
MF:C10H13N3O2
Molecular Weight:207.229121923447
CID:6318553
PubChem ID:165738246

1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
    • 2287317-58-0
    • EN300-6750092
    • インチ: 1S/C10H13N3O2/c1-15-6-2-5-13-10-4-3-8(14)7-9(10)11-12-13/h3-4,7,14H,2,5-6H2,1H3
    • InChIKey: JMAKKIHZJBZRNY-UHFFFAOYSA-N
    • SMILES: O(C)CCCN1C2C=CC(=CC=2N=N1)O

計算された属性

  • 精确分子量: 207.100776666g/mol
  • 同位素质量: 207.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.2Ų
  • XLogP3: 1.1

1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6750092-0.5g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6750092-10.0g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
10.0g
$3622.0 2025-03-13
Enamine
EN300-6750092-5.0g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6750092-0.05g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6750092-2.5g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6750092-0.25g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6750092-0.1g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
0.1g
$741.0 2025-03-13
Enamine
EN300-6750092-1.0g
1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol
2287317-58-0 95.0%
1.0g
$842.0 2025-03-13

1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol 関連文献

1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-olに関する追加情報

Recent Advances in the Study of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol (CAS: 2287317-58-0)

1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol (CAS: 2287317-58-0) is a benzotriazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The growing interest in this molecule is driven by its versatile reactivity and potential therapeutic benefits, making it a focal point for contemporary research efforts.

Recent studies have explored the synthesis and pharmacological properties of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. The research highlighted the compound's ability to modulate key biological targets, suggesting its potential as a lead compound for developing anti-inflammatory agents. Additionally, its structural analogs have been investigated for their role in enhancing drug delivery systems, owing to their favorable pharmacokinetic properties.

In another groundbreaking study, researchers utilized 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol as a scaffold for designing novel anticancer agents. The compound's ability to interact with DNA repair mechanisms was particularly noteworthy, as it exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to its unique binding affinity for specific DNA repair proteins, as elucidated through X-ray crystallography and molecular docking studies. These findings open new avenues for targeted cancer therapies with reduced side effects.

Furthermore, the compound's role in agrochemical research has also been explored. A recent report in the Journal of Agricultural and Food Chemistry (2024) detailed its application as a growth regulator in crop protection. The study demonstrated that 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol could effectively enhance plant resistance to biotic and abiotic stresses, offering a sustainable alternative to traditional pesticides. This dual functionality—both therapeutic and agrochemical—underscores the compound's versatility and broad applicability.

Despite these advancements, challenges remain in optimizing the synthesis and scalability of 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol. Current methodologies often involve multi-step reactions with moderate yields, prompting ongoing research into more efficient catalytic systems. Recent developments in flow chemistry and green synthesis approaches have shown promise in addressing these limitations, paving the way for large-scale production and commercialization.

In conclusion, 1-(3-methoxypropyl)-1H-1,2,3-benzotriazol-5-ol (CAS: 2287317-58-0) represents a compelling area of research with significant implications for both pharmaceutical and agrochemical industries. Its diverse biological activities and structural adaptability make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing synthetic routes, and exploring its potential in combination therapies. As research progresses, this compound is poised to play a pivotal role in advancing drug discovery and sustainable agriculture.

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